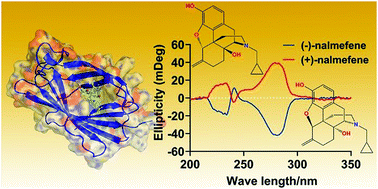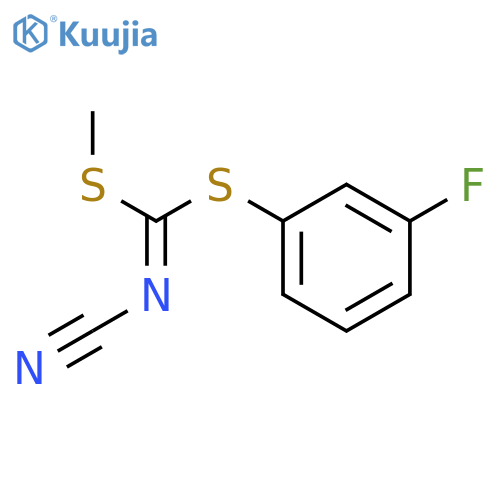Nalmefene non-enantioselectively targets myeloid differentiation protein 2 and inhibits toll-like receptor 4 signaling: wet-lab techniques and in silico simulations†
Physical Chemistry Chemical Physics Pub Date: 2021-05-04 DOI: 10.1039/D1CP00237F
Abstract
Nalmefene is an opiate derivative having a similar structure to naltrexone. Recent evidence suggests that nalmefene, acting as the innate immune protein toll-like receptor 4 (TLR4) antagonist, effectively reduces the injury of lung ischemia–reperfusion and prevents neuroinflammation. However, the molecular recognition mechanism, especially the enantioselectivity, of nalmefene by the innate immune receptor is not well understood. Herein in vitro assays and in silico simulations were performed to dissect the innate immune recognition of nalmefene at the atomic, molecular, and cellular levels. Biophysical binding experiments and molecular dynamic simulations provide direct evidence that (−)-nalmefene and (+)-nalmefene bind to the hydrophobic cavity of myeloid differentiation protein 2 (MD-2) and behave similarly, which is primarily driven by hydrophobic interactions. The inhibition activity and the calculated binding free energies show that no enantioselectivity was observed during the interaction of nalmefene with MD-2 as well as the inhibition of TLR4 signaling. Interestingly, nalmefene showed ∼6 times better TLR4 antagonisic activity than naltrexone, indicating that the bioisosteric replacement with the methylene group is critical for the molecular recognition of nalmefene by MD-2. In all, this study provides molecular insight into the innate immune recognition of nalmefene, which demonstrates that nalmefene is non-enantioselectively sensed by MD-2.

Recommended Literature
- [1] A facile in situ reduction route for preparation of spinel CoCr2O4 polycrystalline nanosheets and their magnetic properties
- [2] Mutual wetting transition between isotropic and anisotropic on directional structures fabricated by femotosecond laser
- [3] A paradigm for systematic screening and evaluation of artificial solid-electrolyte interfaces for lithium metal anodes: a computational study of binary selenides†
- [4] Enhanced anti-oxidative effect of fermented Korean mistletoe is originated from an increase in the contents of caffeic acid and lyoniresinol
- [5] The first liquid-crystalline, expanded porphyrins†
- [6] Integration of large single-grain Pb(Zr,Ti)O3 into low-temperature polycrystalline silicon thin-film transistors for system-on-glass display
- [7] Make waste profitable: repurposing SAPO-34 coke from the methanol-to-olefin reaction for luminescent CDs@zeolite composites†
- [8] Composition and bandgap control of AlxGa1−xN films synthesized by plasma-assisted pulsed laser deposition†
- [9] N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as agents for Alzheimer's therapy†
- [10] DNA electrophoresis in a nanofence array†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 147253-67-6
-
CAS no.: 13059-60-4
-
CAS no.: 141807-57-0









